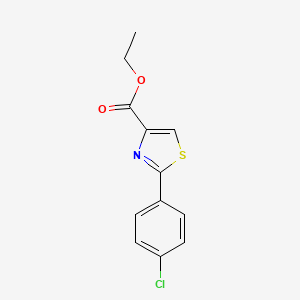
Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate
Übersicht
Beschreibung
Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate is a chemical compound that likely contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen in the ring, and a carboxylate ester group. The presence of a chlorophenyl group indicates that there is a benzene ring with a chlorine substituent1.
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through condensation reactions or substitution reactions involving the corresponding carboxylic acids, amines, or halides2.
Molecular Structure Analysis
The molecular structure of this compound would likely show the connectivity of the thiazole ring, the ester group, and the chlorophenyl group. The exact structure would depend on the specific locations of these groups on the molecule3.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The ester could undergo hydrolysis, transesterification, or reduction. The thiazole ring might participate in electrophilic or nucleophilic substitution reactions4.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the polarity of the molecule, the presence of aromatic systems, and the steric bulk of different substituents5.Wissenschaftliche Forschungsanwendungen
-
Application in Optical and Quantum Electronics
- Field : Optical and Quantum Electronics .
- Summary : Thin films of 2,9-Bis [2- (4-chlorophenyl)ethyl] anthrax [2,1,9-def:6,5,10-d′e′f′] diisoquinoline-1,3,8,10 (2H,9H) tetrone (Ch-diisoQ) were prepared by thermal evaporation technique . These materials have various applications such as gas sensors, film transistor and photovoltaic cells .
- Methods : The structural properties of these films (as-prepared and annealed at 373, 423, 473 and 523 K) were determined by X-ray diffraction and scanning electron microscopy .
- Results : The optical band gap of the samples decreased with the increase of annealing temperatures due to the increasing of the π-dislocation .
-
Application in Organic Chemistry
- Field : Organic Chemistry .
- Summary : Ethyl 2-arylhydrazinecarboxylates can work as organocatalysts for Mitsunobu reactions because they provide ethyl 2-arylazocarboxylates through aerobic oxidation with a catalytic amount of iron phthalocyanine .
- Methods : Ethyl 2- (3,4-dichlorophenyl)hydrazinecarboxylate has been identified as a potent catalyst, and the reactivity of the catalytic Mitsunobu reaction was improved through strict optimization of the reaction conditions .
- Results : The use of atmospheric oxygen as a sacrificial oxidative agent along with the iron catalyst is convenient and safe from the viewpoint of green chemistry .
-
Application in Biological Research
Safety And Hazards
As with any chemical compound, handling Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate would require appropriate safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for the compound for specific safety and hazard information6.
Zukünftige Richtungen
The future directions for the study or use of this compound would depend on its properties and potential applications. It could be studied for its potential use in pharmaceuticals, as a reagent in synthetic chemistry, or for its physical properties.
Please note that this information is based on the typical properties and reactivity of similar compounds and may not be completely accurate for Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate. For detailed and specific information, please refer to the primary literature or consult with a chemistry professional.
Eigenschaften
IUPAC Name |
ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S/c1-2-16-12(15)10-7-17-11(14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLWONXVKLZJMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384076 | |
| Record name | Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate | |
CAS RN |
61786-00-3 | |
| Record name | Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[3-Hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1351118.png)



![Thiazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B1351126.png)





